

# Application Note: Quantification of N1-Acetylspermine in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: N1-Acetylspermine

Cat. No.: B1195900

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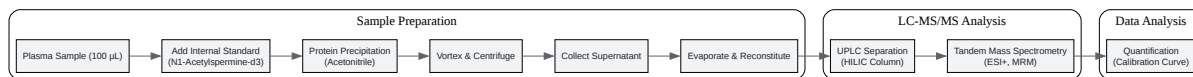
## Abstract

This application note details a robust and sensitive method for the quantitative analysis of **N1-Acetylspermine** in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This method is suitable for high-throughput analysis in clinical research and drug development settings, offering excellent linearity, accuracy, and precision.

## Introduction

**N1-Acetylspermine** is an acetylated polyamine that has garnered interest as a potential biomarker in various physiological and pathological processes, including cancer. Accurate and precise quantification of **N1-Acetylspermine** in biological matrices such as plasma is crucial for understanding its role in disease and for potential diagnostic applications. This document provides a detailed protocol for the quantification of **N1-Acetylspermine** in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.

## Experimental Workflow



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Caption: Experimental workflow for **N1-Acetylspermine** quantification.

## Experimental Protocols

### Materials and Reagents

- **N1-Acetylspermine** reference standard (≥98% purity)
- **N1-Acetylspermine-d3** (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

### Sample Preparation

- Thaw plasma samples on ice.
- To 100 µL of plasma in a microcentrifuge tube, add 10 µL of **N1-Acetylspermine-d3** internal standard solution (100 ng/mL in 50% methanol).
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (95% Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Condition
System	UPLC System
Column	HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min)
Flow Rate	0.4 mL/min
Column Temp.	40°C
Injection Vol.	5 µL

Mass Spectrometry:

Parameter	Condition
System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temp.	150°C
Desolvation Temp.	400°C
Gas Flow	Desolvation: 800 L/hr, Cone: 50 L/hr
Detection Mode	Multiple Reaction Monitoring (MRM)

## MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
N1-Acetylspermine	188.2	116.1 (Quantifier)	0.05	25	15
	188.2	72.1 (Qualifier)	0.05	25	20
N1-Acetylspermine-d3 (IS)	191.2	119.1	0.05	25	15

## Data Presentation

### Calibration Curve and Linearity

The method was linear over the concentration range of 1 to 500 ng/mL for **N1-Acetylspermine** in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of  $1/x^2$  was used.

Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)
1	0.021
5	0.103
10	0.208
50	1.05
100	2.12
250	5.28
500	10.45
$r^2$	>0.995

## Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low: 3 ng/mL, Medium: 75 ng/mL, High: 400 ng/mL).

### Intra-Day Accuracy and Precision (n=6)

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Precision (CV, %)
Low	3	2.91	97.0	4.8
Medium	75	78.3	104.4	3.2
High	400	389.6	97.4	2.5

### Inter-Day Accuracy and Precision (n=6, 3 separate days)

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Precision (CV, %)
Low	3	3.08	102.7	6.1
Medium	75	73.9	98.5	4.5
High	400	408.2	102.1	3.8

## Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of **N1-Acetylspermine** in human plasma. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for applications in clinical research and biomarker discovery. The method has been validated for its linearity, accuracy, and precision, demonstrating its robustness for routine use.

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